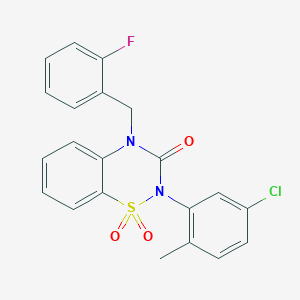
2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , with CAS number 899949-68-9 , is a member of the benzothiadiazinone class known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H16ClFN2O3S
- Molecular Weight : 430.9 g/mol
- Structure : The compound features a benzothiadiazinone core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds within the benzothiadiazinone class exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promise in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzothiadiazinones. For instance, fluorinated derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through pathways involving cytochrome P450 enzymes and reactive oxygen species (ROS) generation .
Case Study: Antiproliferative Effects
A study investigating fluorinated benzothiadiazinones revealed that these compounds can induce cell death in sensitive cancer cells by forming DNA adducts through metabolic activation. This process suggests that the compound may act similarly by binding to macromolecules in cancer cells, leading to cytotoxic effects .
The biological activity of this compound may be attributed to several mechanisms:
- Cytochrome P450 Interaction : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and proteins .
- Induction of Apoptosis : Studies have indicated that benzothiadiazinones can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby inhibiting cancer cell proliferation .
Pharmacological Applications
Given its promising biological activity, this compound could have several potential applications in pharmacology:
- Anticancer Agent : Due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
- Anti-inflammatory Drug : Similar compounds have shown anti-inflammatory properties, which could be explored further.
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | Activity Type | Mechanism of Action |
|---|---|---|---|
| DF 203 | 15355884 | Antiproliferative | DNA adduct formation via metabolic activation |
| 5F 203 | Not Available | Apoptosis Induction | Caspase activation and mitochondrial disruption |
| 2-(5-Chloro...) | 899949-68-9 | Potential Anticancer | Cytochrome P450 interaction leading to reactive species |
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c1-14-10-11-16(22)12-19(14)25-21(26)24(13-15-6-2-3-7-17(15)23)18-8-4-5-9-20(18)29(25,27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDCCGJYZMOMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














